S-prop-2-enyl 3-oxobutanethioate
Description
S-Prop-2-enyl 3-oxobutanethioate is a thioester derivative of 3-oxobutanoic acid, characterized by a prop-2-enyl (allyl) group attached via a sulfur atom. Its molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.21 g/mol. The compound features two reactive sites:
- A 3-oxo (keto) group, which participates in keto-enol tautomerism and nucleophilic additions.
- A thioester bond, which enhances electrophilicity at the carbonyl carbon compared to oxygen esters, enabling faster acyl transfer reactions .
Applications may include its use as a monomer in polymerization or a precursor in pharmaceutical synthesis due to its reactive allyl and keto groups.
Properties
CAS No. |
15780-65-1 |
|---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
S-prop-2-enyl 3-oxobutanethioate |
InChI |
InChI=1S/C7H10O2S/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 |
InChI Key |
PBBMCLQLJFQXQC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)SCC=C |
Canonical SMILES |
CC(=O)CC(=O)SCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Phosphonothioate Derivatives (Organophosphorus Compounds)
Compounds such as O-Propyl S-2-diisopropylaminoethyl ethylphosphonothiolate (C₉H₂₂NO₂PS, ) and Ethyl S-2-diisopropylaminoethyl methylphosphonothioate (C₁₁H₂₄NO₂PS, ) share the thioester motif but incorporate a phosphorus center. Key differences include:
The absence of phosphorus in this compound reduces its toxicity and alters its hydrolytic stability. Phosphonothioates undergo rapid hydrolysis in basic conditions due to P–S bond lability, whereas the thioester in the target compound may degrade via nucleophilic attack at the carbonyl .
3-Oxobutanoate Esters
Methyl 2-benzoylamino-3-oxobutanoate () shares the 3-oxobutanoate backbone but uses an oxygen ester. Comparisons include:
The thioester’s electron-withdrawing sulfur increases carbonyl electrophilicity, accelerating reactions like condensations with amines (e.g., forming enamino derivatives) .
Nitro-Substituted Esters
(S)-Ethyl 3-nitro-2-phenylpropanoate (C₁₁H₁₃NO₄, ) contains a nitro group, which introduces distinct reactivity:
| Property | This compound | (S)-Ethyl 3-Nitro-2-phenylpropanoate |
|---|---|---|
| Functional Groups | Thioester, keto | Ester, nitro, chiral center |
| Redox Reactivity | Thioester reduction to thiols | Nitro reduction to amines |
| Stereochemical Impact | None (achiral) | High (chiral synthesis applications) |
While the nitro group enables reduction to bioactive amines, the target compound’s keto and thioester groups offer pathways for electrophilic substitutions or thiol-based cross-coupling reactions.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution (Figure 1). A base such as triethylamine or pyridine is typically employed to scavenge HCl, preventing side reactions such as disulfide formation. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to minimize hydrolysis of the acid chloride.
Typical Procedure :
-
Dissolve allyl mercaptan (1.0 equiv) and triethylamine (1.2 equiv) in DCM under nitrogen.
-
Add 3-oxobutanoyl chloride (1.05 equiv) dropwise at 0°C.
-
Stir at room temperature for 4–6 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
Challenges and Optimizations
-
Enolization : The β-keto group may undergo enolization under basic conditions, leading to side reactions. Using milder bases (e.g., DMAP) or lower temperatures (0–5°C) mitigates this.
-
Purification : The product is often oily, requiring chromatography or fractional distillation. Yields typically range from 65% to 85%.
Coupling Agent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate thioester formation from 3-oxobutanoic acid and allyl mercaptan.
Reaction Design
This method avoids the use of reactive acyl chlorides, making it suitable for acid-sensitive substrates. The coupling agent activates the carboxylic acid as an intermediate O-acylisourea, which reacts with the thiol (Figure 2).
Typical Procedure :
-
Dissolve 3-oxobutanoic acid (1.0 equiv), allyl mercaptan (1.2 equiv), and EDC (1.2 equiv) in DCM.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 12–24 hours.
-
Filter to remove urea byproducts and purify via chromatography.
Key Considerations
-
Side Reactions : Competing esterification with trace alcohols or water can occur. Anhydrous conditions and excess thiol improve selectivity.
-
Yield : Reported yields range from 60% to 75%, lower than the acyl chloride method due to intermediate instability.
Transesterification of Preformed Thioesters
Transesterification offers an alternative route by reacting a preexisting thioester (e.g., methyl 3-oxobutanethioate) with allyl alcohol. Acid or base catalysis facilitates the exchange of the thiol moiety.
Acid-Catalyzed Transesterification
Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) promote the reaction (Figure 3).
Procedure :
-
Heat methyl 3-oxobutanethioate (1.0 equiv) and allyl alcohol (5.0 equiv) with BF₃·OEt₂ (0.1 equiv) in toluene at 80°C.
-
Reflux for 8–12 hours.
-
Remove volatiles under reduced pressure and purify the residue.
Base-Catalyzed Transesterification
Alkoxide bases (e.g., NaOEt) deprotonate the thiol, driving the equilibrium toward the desired product. However, this risks enolization of the β-keto group.
Yield and Efficiency : Acid-catalyzed methods achieve higher yields (70–80%) compared to base-catalyzed routes (50–60%).
Enzymatic Synthesis
Lipases and thioesterases have been explored for green synthesis, though industrial applicability remains limited.
Lipase-Catalyzed Transesterification
Immobilized Candida antarctica lipase B (CAL-B) catalyzes thioester exchange in non-aqueous media.
Procedure :
-
Suspend CAL-B in tert-butyl methyl ether with methyl 3-oxobutanethioate and allyl mercaptan.
-
Stir at 30°C for 48–72 hours.
-
Filter and concentrate.
Yield : <50%, due to enzyme inactivation by the β-keto group.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct acylation | 3-Oxobutanoyl chloride, Et₃N | 0°C to RT, anhydrous | 65–85% | High yield, fast | Acyl chloride handling, enolization |
| Coupling agent (EDC/DCC) | EDC, DMAP | RT, 12–24 h | 60–75% | Avoids acyl chlorides | Lower yield, urea byproducts |
| Acid-catalyzed trans. | BF₃·OEt₂, allyl alcohol | Reflux, 8–12 h | 70–80% | Scalable, mild | Excess allyl alcohol required |
| Enzymatic | CAL-B | 30°C, 48–72 h | <50% | Eco-friendly | Low efficiency, long reaction time |
Experimental Insights and Optimization
Solvent Effects
Polar aprotic solvents (DCM, THF) favor nucleophilic substitution in direct acylation, while toluene is optimal for transesterification due to its high boiling point.
Q & A
Q. Q1. What are the recommended synthetic pathways for S-prop-2-enyl 3-oxobutanethioate, and how can reaction conditions be optimized?
this compound can be synthesized via thioesterification of 3-oxobutanethioic acid with allyl alcohols or through nucleophilic substitution reactions. Key steps include:
- Temperature control : Maintain 0–5°C during thiol group activation to minimize side reactions like oxidation or dimerization .
- Solvent selection : Use anhydrous dichloromethane or THF to stabilize reactive intermediates .
- Catalysts : Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to enhance yield .
Characterization via NMR (¹H and ¹³C) and mass spectrometry is critical to confirm purity and structure .
Q. Q2. How can spectroscopic techniques resolve ambiguities in the structural assignment of this compound?
- ¹H NMR : The allyl (CH₂=CH-) protons appear as a doublet of doublets (δ 5.2–5.8 ppm), while the 3-oxobutanoate carbonyl group shows a singlet near δ 2.6 ppm .
- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present) confirm functional groups .
- High-resolution MS : Use electrospray ionization (ESI-MS) to distinguish isotopic patterns and verify molecular weight (e.g., [M+H]+ at m/z 188.05) .
Advanced Research Questions
Q. Q3. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA to identify electrophilic centers (e.g., the β-carbon of the thioester) .
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity. For example, the LUMO of the thioester is localized on the carbonyl carbon, favoring nucleophilic attack .
- Solvent effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents like DMF stabilize transition states .
Q. Q4. How should researchers address contradictions in kinetic data for thioester hydrolysis under varying pH conditions?
- Controlled experiments : Perform parallel reactions at pH 2–12, monitoring hydrolysis rates via UV-Vis (λ = 260 nm for thioester cleavage) .
- Statistical analysis : Apply ANOVA to compare rate constants (k) across pH ranges. Discrepancies may arise from competing mechanisms (e.g., acid-catalyzed vs. base-promoted hydrolysis) .
- Mechanistic validation : Use isotopic labeling (e.g., ¹⁸O in water) to track hydrolysis pathways .
Q. Q5. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent screening : Test mixed solvents (e.g., hexane/ethyl acetate) to optimize crystal growth. High volatility solvents promote rapid nucleation .
- Temperature gradients : Gradually cool saturated solutions from 40°C to 4°C to form well-ordered crystals .
- Mercury software : Analyze predicted crystal packing and hydrogen-bonding networks to refine crystallization conditions .
Q. Q6. How can researchers validate the biological activity of this compound while avoiding cytotoxicity artifacts?
- Dose-response assays : Perform IC₅₀ determinations across multiple cell lines (e.g., HEK293, HeLa) to distinguish specific activity from nonspecific toxicity .
- Control experiments : Include thioester analogs (e.g., methyl 3-oxobutanethioate) to isolate the role of the allyl group .
- Metabolic stability tests : Incubate the compound with liver microsomes to assess degradation pathways that might confound bioactivity data .
Data Analysis and Interpretation
Q. Q7. What statistical methods are appropriate for analyzing discrepancies in reaction yields across synthetic batches?
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) .
- Multivariate regression : Correlate yield (%) with reaction parameters (R² > 0.9 indicates robust models) .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by undetected side reactions .
Q. Q8. How can researchers reconcile conflicting NMR and MS data during structural elucidation?
- Cross-validation : Compare MS fragmentation patterns with predicted in-silico spectra (e.g., using CFM-ID) .
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .
Advanced Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
